4-(1-benzofuran-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone
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Description
4-(1-benzofuran-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone is a useful research compound. Its molecular formula is C20H17ClN2O3 and its molecular weight is 368.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.0927701 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Compounds structurally related to 4-(1-benzofuran-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone have shown potent antibacterial efficacies. For example, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and demonstrated significant in vitro antibacterial and cytotoxic activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have also shown effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in some cases (Ahmed E. M. Mekky & S. Sanad, 2020).
Anticonvulsant Applications
A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for their anticonvulsant activities using the maximal electroshock induced seizures model in mice. Several compounds exhibited anticonvulsant activity at low doses, indicating their potential as anticonvulsant agents. The study identified specific derivatives with comparable or superior efficacy to phenytoin, highlighting the therapeutic potential of these compounds in epilepsy treatment (A. Shakya et al., 2016).
Anticancer Applications
Research on novel hybrid compounds between benzofuran and N-aryl piperazine revealed significant in vitro anti-tumor activity against a panel of human tumor cell lines. These studies demonstrated that the structural features, such as the presence of chloro or trifluoromethyl substituents, play a critical role in modulating cytotoxic activity. One compound, in particular, exhibited potent cytotoxic activity against the Hela cell line, emphasizing the anticancer potential of these benzofuran derivatives (Zewei Mao et al., 2016).
Enzyme Inhibition Applications
Compounds similar to this compound have been designed and synthesized for the inhibition of specific enzymes. For instance, derivatives have been identified as potent inhibitors of the MurB enzyme, which is crucial for bacterial cell wall synthesis. These findings suggest a new avenue for the development of antimicrobial agents targeting resistant bacterial strains (K. Reddy et al., 2014).
Properties
IUPAC Name |
4-(1-benzofuran-5-carbonyl)-1-(3-chlorophenyl)-5-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-13-11-23(17-4-2-3-16(21)10-17)19(24)12-22(13)20(25)15-5-6-18-14(9-15)7-8-26-18/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUQOMMIXKABBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC3=C(C=C2)OC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.